molecular formula C20H22FNO3 B2480193 (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide CAS No. 1164562-17-7

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide

Cat. No.: B2480193
CAS No.: 1164562-17-7
M. Wt: 343.398
InChI Key: AHCCKOBSUFKSNE-KPKJPENVSA-N
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Description

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide is a synthetic organic compound characterized by its unique chemical structure This compound features a propenamide backbone with a 3-fluoropropoxyphenyl group and a 4-methoxybenzyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide typically involves a multi-step process. One common method includes the following steps:

    Preparation of 3-fluoropropoxybenzene: This intermediate can be synthesized by reacting 3-fluoropropanol with phenol in the presence of a suitable catalyst.

    Formation of 4-(3-fluoropropoxy)benzaldehyde: The 3-fluoropropoxybenzene is then subjected to a formylation reaction to introduce the aldehyde group.

    Synthesis of (E)-3-[4-(3-fluoropropoxy)phenyl]-2-propenoic acid: The aldehyde undergoes a Knoevenagel condensation with malonic acid to form the propenoic acid derivative.

    Amidation: Finally, the (E)-3-[4-(3-fluoropropoxy)phenyl]-2-propenoic acid is reacted with 4-methoxybenzylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenamide group to a propylamine.

    Substitution: Nucleophilic substitution reactions can occur at the fluoropropoxy group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Propylamine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[4-(3-chloropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide
  • (E)-3-[4-(3-bromopropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide
  • (E)-3-[4-(3-iodopropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide

Uniqueness

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(4-methoxybenzyl)-2-propenamide is unique due to the presence of the fluorine atom in the propoxy group, which can influence its reactivity and interaction with biological targets. Fluorine atoms often enhance the stability and bioavailability of compounds, making this compound particularly interesting for pharmaceutical research.

Properties

IUPAC Name

(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FNO3/c1-24-18-8-5-17(6-9-18)15-22-20(23)12-7-16-3-10-19(11-4-16)25-14-2-13-21/h3-12H,2,13-15H2,1H3,(H,22,23)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHCCKOBSUFKSNE-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C=CC2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC=C(C=C2)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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